N-(4-methylphenyl)-beta-D-glucopyranosylamine CAS 3228-62-4
N-(4-methylphenyl)-beta-D-glucopyranosylamine CAS 3228-62-4
Technical Whitepaper: N-(4-Methylphenyl)- -D-glucopyranosylamine
CAS 3228-62-4 | Synthesis, Stability, and Application in Glycation Research
Executive Summary
N-(4-Methylphenyl)-
In drug development and metabolic research, this compound acts as a stable surrogate for the transient Schiff bases formed during non-enzymatic protein glycation (e.g., HbA1c formation). Its utility extends to the synthesis of functionalized surfactants and as a scaffold for glycosidase inhibitors. This guide provides a rigorous technical overview of its synthesis, stability profile, and mechanistic behavior.
Part 1: Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Specification |
| Chemical Name | N-(4-Methylphenyl)- |
| Synonyms | N-p-Tolyl-glucosylamine; p-Toluidine glucoside |
| CAS Number | 3228-62-4 |
| Molecular Formula | C |
| Molecular Weight | 269.30 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
| Stability | Labile in aqueous acid (hydrolyzes to glucose + amine); rearranges in presence of acid catalysts |
Structural Insight
The compound consists of a glucopyranose ring attached via a
Part 2: Synthesis & Reaction Mechanisms
Synthesis Protocol: Direct Condensation
The synthesis relies on the nucleophilic attack of the p-toluidine amine group on the anomeric carbon of D-glucose. Unlike O-glycosylation, this reaction proceeds readily without activation of the anomeric center, provided water is continuously removed.
Reagents:
-
D-Glucose (anhydrous)
-
p-Toluidine (4-methylaniline)
-
Solvent: Anhydrous Ethanol or Methanol
-
Catalyst (Optional): Trace acetic acid (accelerates equilibrium but risks Amadori rearrangement)
Step-by-Step Methodology:
-
Preparation: Dissolve equimolar amounts (e.g., 0.1 mol) of D-glucose and p-toluidine in anhydrous ethanol (approx. 150 mL).
-
Reflux: Heat the mixture to reflux (78°C) under an inert atmosphere (N
) for 2–4 hours. The solution will darken slightly due to trace oxidation or Maillard side reactions. -
Concentration: Reduce the volume by 50% under vacuum (rotary evaporator) at low temperature (<40°C) to prevent thermal rearrangement.
-
Crystallization: Allow the solution to stand at 4°C overnight. The N-glycoside will crystallize as white needles.
-
Purification: Recrystallize from hot ethanol. Filter and wash with cold ether to remove unreacted amine.
-
Drying: Dry under high vacuum over P
O .
Mechanistic Pathways
The following diagram illustrates the formation of the N-glycoside and its subsequent fate—either hydrolysis (reverse reaction) or the irreversible Amadori rearrangement.
Figure 1: Reaction network showing the reversible formation of the N-glycoside and the irreversible path to the Amadori product.
The Amadori Rearrangement
In the presence of weak acids or upon prolonged heating, N-(4-methylphenyl)-
-
Significance: This reaction mimics the formation of HbA1c in the blood, where the N-terminal valine of hemoglobin reacts with glucose.
-
Control: To maintain the N-glycoside (CAS 3228-62-4), one must strictly avoid acidic conditions and high heat during storage.
Part 3: Characterization & Validation
To validate the synthesis of CAS 3228-62-4, researchers should look for specific spectral signatures that distinguish the N-glycoside from the starting materials and the Amadori product.
Nuclear Magnetic Resonance (NMR)
-
H NMR (DMSO-d
):-
Anomeric Proton (H-1): A doublet appearing between
4.4 – 4.7 ppm . -
Coupling Constant (
): A value of 8–9 Hz confirms the -configuration (trans-diaxial arrangement of H1 and H2). An -anomer would show a smaller coupling constant (~3-4 Hz). -
Aromatic Signals: Two doublets (AA'BB' system) around
6.5 – 7.0 ppm corresponding to the p-tolyl group. -
Methyl Group: A sharp singlet at
2.15 ppm.
-
Infrared Spectroscopy (FT-IR)
-
NH Stretch: A distinct band around 3300–3350 cm
. -
OH Stretch: Broad absorption at 3200–3400 cm
(sugar hydroxyls). -
C-N Stretch: Strong band near 1100 cm
. -
Absence of C=O: Lack of a carbonyl peak (1700 cm
) confirms the ring is closed (no open-chain aldehyde or ketone).
Part 4: Applications in Research
Diabetes & Glycation Modeling
This compound is a standard reference material for studying the Maillard Reaction . Because the p-tolyl group provides a distinct UV/NMR handle, researchers use it to measure the kinetics of the Amadori rearrangement under physiological conditions (pH 7.4, 37°C) to screen for "anti-glycation" agents that might prevent diabetic complications.
Glycosidase Inhibition
N-Aryl glycosylamines mimic the transition state of enzymatic glycoside hydrolysis. They are often used as:
-
Ligands: For co-crystallization with glycosidase enzymes.
-
Precursors: For the synthesis of reduction-stable C-glycosides or iminosugars.
Surfactant Synthesis
The hydrophobic p-tolyl tail and hydrophilic glucose head give this molecule amphiphilic properties. It serves as a precursor for generating non-ionic surfactants by reducing the C1-N bond to a secondary amine (glucamine), which is stable against hydrolysis.
Part 5: Safety & Handling
Hazard Classification:
-
Acute Toxicity: The compound hydrolyzes to release p-toluidine, which is toxic by inhalation, skin contact, and ingestion (Methemoglobinemia risk).
-
Handling: Use a fume hood. Wear nitrile gloves and safety glasses.
Storage:
-
Condition: Store at -20°C under inert gas (Argon/Nitrogen).
-
Shelf Life: 6–12 months. The compound yellows over time due to oxidation and slow rearrangement.
References
-
Amadori Rearrangement Mechanism
- Hodge, J. E. (1955). The Amadori Rearrangement.
- Explains the acid-catalyzed isomerization of N-glycosides to 1-amino-1-deoxy-ketoses.
-
Synthesis of N-Aryl Glycosylamines
- Ellis, G. P., & Honeyman, J. (1955).
- Detailed protocols for the condensation of aniline deriv
-
Physical Properties & Mutarotation
- Isbell, H. S., & Frush, H. L. (1950). Mutarotation, Hydrolysis, and Rearrangement Reactions of Glycosylamines.
- Foundational data on the stability and optical rot
-
Glycation & Maillard Reaction Context
- Yaylayan, V. A., & Huyghues-Despointes, A. (1994). Chemistry of Amadori rearrangement products.
- Discusses the kinetics of N-glycoside conversion in food and biological systems.
